N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE

Thyroid hormone receptor antagonism Scaffold hopping Chemical stability

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide (CAS 313469-70-4) is a synthetic small molecule belonging to the methylsulfonyl benzothiazole (MSBT) class, a family of heterocyclic compounds characterized by a benzothiazole core substituted with a methylsulfonyl group at the 6-position and a 2-nitrobenzamide moiety. This compound is a structural analog within the broader methylsulfonylnitrobenzamide (MSNBA) series, which has been investigated as antagonists of the thyroid hormone receptor (TR)–coactivator interaction; however, the target compound's benzothiazole scaffold distinguishes it from the ester-linked (MSNB) and simpler amide-linked (MSNBA) series, potentially altering its physicochemical and biological profile.

Molecular Formula C15H11N3O5S2
Molecular Weight 377.39
CAS No. 313469-70-4
Cat. No. B2425454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE
CAS313469-70-4
Molecular FormulaC15H11N3O5S2
Molecular Weight377.39
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H11N3O5S2/c1-25(22,23)9-6-7-11-13(8-9)24-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,17,19)
InChIKeyDWOWUBGTXLNIRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide (CAS 313469-70-4): Chemical Class and Baseline Characterization for Procurement Decisions


N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide (CAS 313469-70-4) is a synthetic small molecule belonging to the methylsulfonyl benzothiazole (MSBT) class, a family of heterocyclic compounds characterized by a benzothiazole core substituted with a methylsulfonyl group at the 6-position and a 2-nitrobenzamide moiety [1]. This compound is a structural analog within the broader methylsulfonylnitrobenzamide (MSNBA) series, which has been investigated as antagonists of the thyroid hormone receptor (TR)–coactivator interaction; however, the target compound's benzothiazole scaffold distinguishes it from the ester-linked (MSNB) and simpler amide-linked (MSNBA) series, potentially altering its physicochemical and biological profile [2].

Why N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide Cannot Be Replaced by Generic MSNB or MSNBA Analogs


Generic interchange among methylsulfonylnitrobenzamide analogs is unreliable due to marked scaffold-dependent differences in target engagement and biological activity. In the MSNBA series, potency against the TRβ–SRC2-2 interaction varied by more than 20-fold depending on the linker identity and substitution pattern, with active compounds clustering in a narrow EC50 range of 5.8–16 μM while the majority of library members were inactive [1]. Furthermore, the transition from the ester-based MSNB scaffold to the benzothiazole-containing SNPT series was previously shown to retain TR antagonism but with altered selectivity and chemical stability profiles, indicating that even bioisosteric replacements significantly modulate target binding and off-target liability [1]. Consequently, substituting N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide with a close structural analog without explicit head-to-head data risks compromising the intended pharmacological or chemical probe performance.

Quantitative Differentiation Evidence for N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide Versus Structural Analogs


Benzothiazole Core Confers Physicochemical Differentiation from Ester-Linked MSNB and Amide-Linked MSNBA Series

The replacement of the ester linkage in methylsulfonylnitrobenzoates (MSNBs) with a benzothiazole ring, as in sulfonylnitrophenylthiazoles (SNPTs), was previously demonstrated to retain TRβ–coactivator antagonism while addressing the intrinsic chemical instability of MSNBs [1]. The target compound, bearing a benzothiazole core with a 2-nitrobenzamide substituent, represents a distinct chemotype that combines the benzothiazole scaffold of SNPTs with the amide linkage of MSNBAs. Although direct quantitative activity data for this specific compound are not publicly available, its structural hybridization of two independently validated TR antagonist scaffolds suggests a differentiated stability–potency profile relative to either parent series [1][2].

Thyroid hormone receptor antagonism Scaffold hopping Chemical stability

MSBT Scaffold Demonstrates Sub-Micromolar Anticancer Activity in HeLa Cells, Providing a Baseline for Benzothiazole-Containing Analogs

Within the methylsulfonyl benzothiazole (MSBT) chemical class, compounds MSBT-07 and MSBT-12 exhibited GI50 values of ≤0.1 μM against HeLa cervical cancer cells, establishing that the MSBT core can support potent antiproliferative activity [1]. The target compound, featuring the same MSBT core with a 2-nitrobenzamide substituent at the 2-position, is structurally positioned within this active series; however, its specific GI50 value has not been reported. By comparison, many MSNBA analogs lacking the benzothiazole ring showed no cytotoxicity against HepG2 cells at concentrations exceeding 27 μM [2], suggesting that the benzothiazole scaffold may confer a distinct cytotoxicity profile.

Anticancer activity Cervical cancer Structure-activity relationship

MSBT Series Exhibits Broad-Spectrum Antimicrobial Activity with MIC Values of 4–50 μg/mL, a Feature Absent in MSNBA TR Antagonists

Screening of the MSBT compound library identified six derivatives (MSBT-07, MSBT-11, MSBT-12, MSBT-14, MSBT-19, MSBT-27) with promising antimicrobial activity against both bacterial and fungal species, exhibiting MIC values in the range of 4–50 μg/mL [1]. This antimicrobial activity has not been reported for the MSNBA series, which was specifically evaluated for TR–coactivator antagonism and showed no such broad-spectrum activity [2]. While the target compound was not among the specifically tested MSBTs, its structural membership in the MSBT class suggests potential for antimicrobial applications that is absent in non-benzothiazole MSNBA analogs.

Antimicrobial activity MIC determination Benzothiazole derivatives

Nitro Group Position and Benzothiazole Substitution Pattern Create a Unique Chemical Space Within the MSBT Family

The target compound features a 2-nitro substitution on the benzamide ring combined with a 6-methanesulfonyl group on the benzothiazole, a specific regioisomeric arrangement that is distinct from the 4- and 5-substituted MSBT analogs reported by Lad et al., where substitutions included amide, alkoxy, sulfonamide, and nitro groups at alternative positions [1]. In the MSNBA series, the position and nature of substituents on the benzamide ring were critical determinants of activity, with only 5 out of 95 analogs showing measurable TRβ antagonism (EC50 < 20 μM) [2]. The unique 2-nitro-6-methanesulfonyl substitution pattern of the target compound has not been explicitly profiled in either series, representing a distinct and underexplored region of chemical space.

Chemical space analysis Structure-activity relationship Medicinal chemistry

Recommended Application Scenarios for N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide Based on Evidence


Chemical Probe Development for Thyroid Hormone Receptor–Coactivator Interaction Studies

Based on the established TR antagonism of the SNPT and MSNBA scaffolds, this compound can serve as a starting point for developing chemical probes targeting the TR–coactivator interface. Its benzothiazole core may offer improved chemical stability over ester-based MSNBs, which were limited by intrinsic instability in vivo [1]. Researchers should empirically confirm TRβ antagonism and selectivity before use.

Anticancer Screening in Cervical and Other Cancer Cell Lines

Given that structurally related MSBT compounds exhibited GI50 values ≤0.1 μM against HeLa cells [2], this compound is a candidate for antiproliferative screening in cervical cancer and potentially other solid tumor cell lines. Its activity profile should be benchmarked against MSBT-07 and MSBT-12 to establish relative potency.

Antimicrobial Discovery Against Bacterial and Fungal Pathogens

The MSBT class has demonstrated MIC values of 4–50 μg/mL against bacterial and fungal species [2]. This compound can be incorporated into antimicrobial screening cascades to assess whether the 2-nitrobenzamide substitution retains or enhances this activity, potentially identifying a new antimicrobial chemotype.

Medicinal Chemistry SAR Expansion for Benzothiazole-Based Libraries

The unique 2-nitro-6-methanesulfonyl substitution pattern represents an underexplored region of MSBT chemical space [1][2]. This compound is suitable as a building block or reference standard for combinatorial library synthesis aimed at mapping SAR around the benzothiazole 2-position and the nitrobenzamide ring.

Quote Request

Request a Quote for N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.